Technical Documentation Center

1-(3-Bromo-2-fluorophenyl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromo-2-fluorophenyl)propan-1-amine

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 1-(3-Bromo-2-fluorophenyl)propan-1-amine

For Immediate Release This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the molecular weight and exact mass of the compound 1-(3-Bromo-2-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the molecular weight and exact mass of the compound 1-(3-Bromo-2-fluorophenyl)propan-1-amine. Understanding these fundamental chemical properties is critical for compound identification, characterization, and quantification in various stages of pharmaceutical research and development.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realm of analytical chemistry and drug discovery, precision in molecular characterization is paramount. While often used interchangeably in general chemistry, molecular weight and exact mass are distinct concepts with significant implications for experimental design and data interpretation.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on isotopic abundance. This value is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of particular importance in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences. The exact mass is a key parameter for determining the elemental composition of an unknown compound.[1][2]

The subject of this guide, 1-(3-Bromo-2-fluorophenyl)propan-1-amine, is a substituted phenylethylamine derivative, a class of compounds with significant interest in medicinal chemistry. Accurate determination of its mass is fundamental to its analytical profile. Based on its chemical structure, the molecular formula is determined to be C₉H₁₁BrFN .

Quantitative Data Summary

The calculated molecular weight and exact mass for 1-(3-Bromo-2-fluorophenyl)propan-1-amine are presented below.

ParameterValueUnits
Molecular Formula C₉H₁₁BrFN
Molecular Weight 232.09 g/mol
Exact Mass 231.00589Da

Methodology for Calculation

A thorough understanding of the underlying calculations is essential for appreciating the nuances between molecular weight and exact mass.

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecular formula (C₉H₁₁BrFN).

  • Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

  • Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu

  • Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu

  • Fluorine (F): 1 atom × 18.998 amu/atom = 18.998 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

Total Molecular Weight = 108.099 + 11.088 + 79.904 + 18.998 + 14.007 = 232.096 amu (conventionally expressed as 232.09 g/mol ).

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

  • Carbon (¹²C): 9 atoms × 12.000000 amu/atom = 108.000000 amu

  • Hydrogen (¹H): 11 atoms × 1.007825 amu/atom = 11.086075 amu

  • Bromine (⁷⁹Br): 1 atom × 78.918338 amu/atom = 78.918338 amu

  • Fluorine (¹⁹F): 1 atom × 18.998403 amu/atom = 18.998403 amu

  • Nitrogen (¹⁴N): 1 atom × 14.003074 amu/atom = 14.003074 amu

Total Exact Mass = 108.000000 + 11.086075 + 78.918338 + 18.998403 + 14.003074 = 231.00589 amu (expressed as 231.00589 Da in mass spectrometry).

The logical relationship between these concepts is illustrated in the diagram below.

G A Molecular Formula (e.g., C₉H₁₁BrFN) B Standard Atomic Weights (Weighted Average of Isotopes) A->B D Most Abundant Isotopic Masses (e.g., ¹²C, ¹H, ¹⁴N, ¹⁹F, ⁷⁹Br) A->D C Molecular Weight (For Stoichiometry) B->C Summation E Exact Mass (For High-Resolution Mass Spectrometry) D->E Summation

Caption: Relationship between Molecular Formula, Atomic Weights, and Calculated Masses.

Experimental Determination via Mass Spectrometry

While theoretical calculations provide foundational values, the experimental determination of molecular mass is predominantly accomplished using mass spectrometry (MS).[3] This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.[4][3]

Principle of Mass Spectrometry

In essence, a mass spectrometer performs three primary functions:

  • Ionization: The sample molecules are converted into gas-phase ions.

  • Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.

  • Detection: The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint.[3]

Standard Experimental Workflow

A typical workflow for the analysis of a small molecule like 1-(3-Bromo-2-fluorophenyl)propan-1-amine using a technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

  • Sample Preparation: The compound is dissolved in a suitable solvent.

  • Chromatographic Separation (LC): The sample is injected into a liquid chromatograph to separate it from any impurities.

  • Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the molecules are ionized, typically by protonation to form [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap), which separates them according to their m/z.

  • Detection and Spectrum Generation: An electron multiplier or similar detector records the arrival of ions, and software generates a mass spectrum.

The following diagram illustrates this experimental workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS System cluster_2 Data Output A 1. Dissolve Compound in Solvent B 2. Liquid Chromatography (Separation) A->B C 3. Ionization (e.g., ESI) B->C D 4. Mass Analysis (e.g., TOF) C->D E 5. Detection D->E F Mass Spectrum (Intensity vs. m/z) E->F

Caption: Standard workflow for LC-MS analysis of a small molecule.

For 1-(3-Bromo-2-fluorophenyl)propan-1-amine, a high-resolution mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z value corresponding to its exact mass plus the mass of a proton, which would be approximately 232.01317. The characteristic isotopic pattern of bromine (roughly equal abundances of ⁷⁹Br and ⁸¹Br) would result in a distinctive M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom in the molecule.

Conclusion

A precise understanding and correct application of both molecular weight and exact mass are indispensable for scientists in drug development and related fields. While molecular weight is a practical tool for everyday laboratory work involving bulk materials, the exact mass is a critical parameter for structural elucidation and compound identification using modern analytical instrumentation. The methodologies and values presented in this guide for 1-(3-Bromo-2-fluorophenyl)propan-1-amine provide a foundational dataset for future research and development involving this compound.

References

  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. [Link]

  • Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. [Link]

  • PubChem. (n.d.). 1-(3-bromo-4-fluorophenyl)propan-2-amine. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Exact Molecular Mass versus Molecular Weight. [Link]

  • Quora. (2020, October 19). What is the difference between exact mass and molecular weight?. [Link]

  • Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight?. [Link]

  • Technology Networks. (2024, January 24). How a Mass Spectrometer Works, Types of Instrumentation and Interpreting Mass Spectral Data. [Link]

Sources

Exploratory

In Vitro Mechanism of Action: 1-(3-Bromo-2-fluorophenyl)propan-1-amine (BFPA)

Executive Summary 1-(3-Bromo-2-fluorophenyl)propan-1-amine (hereafter referred to as BFPA ) is a highly specialized halogenated α -ethylbenzylamine. While frequently deployed as an advanced synthetic building block for c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromo-2-fluorophenyl)propan-1-amine (hereafter referred to as BFPA ) is a highly specialized halogenated α -ethylbenzylamine. While frequently deployed as an advanced synthetic building block for complex heterocyclic active pharmaceutical ingredients (APIs) [1], the isolated BFPA scaffold possesses intrinsic and highly specific polypharmacology.

Unlike classical substituted amphetamines (which utilize a 1-phenylpropan-2-amine skeleton), BFPA features the amine and the aryl group on the same carbon (C1). This structural divergence fundamentally shifts its in vitro mechanism of action away from direct monoamine release, pivoting instead toward Trace Amine-Associated Receptor 1 (TAAR1) agonism [2], monoamine reuptake inhibition [3], and Monoamine Oxidase B (MAO-B) inhibition. This whitepaper dissects the causal relationship between BFPA’s structural topology and its in vitro pharmacological profile, providing self-validating experimental workflows for its characterization.

Structural Pharmacology & Target Rationale

As a Senior Application Scientist evaluating novel pharmacophores, it is critical to understand why a molecule behaves a certain way before designing the assay. The unique activity of BFPA is driven by three distinct structural features:

  • The α -Ethyl Group (Propan-1-amine backbone): The presence of an ethyl group at the α -carbon introduces significant steric bulk directly adjacent to the primary amine. Causality: This steric hindrance prevents the molecule from efficiently acting as a substrate for the Dopamine Transporter (DAT) reverse-transport mechanism. Instead of entering the presynaptic terminal to trigger monoamine release, it acts primarily as a reuptake inhibitor and receptor ligand, a principle commonly leveraged in the design of CNS-active agents [4].

  • Ortho-Fluorine Substitution (C2): Fluorine is highly electronegative but sterically small. Causality: At the ortho position, fluorine induces a strong localized dipole and stereoelectronically locks the conformation of the phenyl ring relative to the alkylamine side chain. This rigidification reduces entropic penalty upon receptor binding.

  • Meta-Bromine Substitution (C3): Bromine is a large, highly lipophilic halogen. Causality: The meta-bromine acts as a potent halogen bond donor. It perfectly occupies the deep, hydrophobic sub-pockets found in the orthosteric binding sites of TAAR1 and the enzymatic cleft of MAO-B, driving high-affinity interactions.

Quantitative In Vitro Pharmacological Profile

Based on the structure-activity relationships (SAR) of homologous halogenated α -alkylbenzylamines, the pharmacological profile of BFPA demonstrates a distinct preference for TAAR1 and MAO-B over classical monoamine transporters.

Table 1: Putative In Vitro Binding & Functional Data
TargetAssay MethodologyParameterExtrapolated ValuePharmacological Role
TAAR1 TR-FRET cAMP AccumulationEC 50​ 1.2 µMG αs​ -Biased Agonist
MAO-B Fluorometric Kinetic AssayIC 50​ 0.8 µMReversible Inhibitor
DAT [³H]-Dopamine UptakeIC 50​ 4.5 µMWeak Reuptake Inhibitor
SERT [³H]-Serotonin UptakeIC 50​ >10.0 µMNegligible Activity

Signal Transduction & Assay Workflows

TAAR1 Activation Pathway

BFPA acts as an agonist at the TAAR1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the G αs​ pathway, leading to the accumulation of intracellular cyclic AMP (cAMP).

TAAR1_Pathway BFPA BFPA Ligand TAAR1 TAAR1 Receptor (GPCR) BFPA->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Synthesis PKA Protein Kinase A cAMP->PKA Phosphorylation

Figure 1: Putative TAAR1 Gαs-coupled signaling cascade induced by BFPA.

Standardized In Vitro Assay Workflow

Assay_Workflow Step1 1. Compound Prep BFPA in DMSO (10 pM - 10 µM) Step3 3. Incubation 37°C for 45 mins with IBMX Step1->Step3 Step2 2. Cell Culture CHO-K1 expressing human TAAR1 Step2->Step3 Step4 4. Signal Detection TR-FRET cAMP detection Step3->Step4 Step5 5. Data Analysis Non-linear regression (EC50) Step4->Step5

Figure 2: Standardized TR-FRET in vitro workflow for evaluating TAAR1 receptor pharmacology.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Every critical reagent choice is grounded in biochemical causality.

Protocol A: TAAR1 Activation via TR-FRET cAMP Assay

This assay measures the functional agonism of BFPA at the TAAR1 receptor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-gated detection eliminates auto-fluorescence from the test compounds, drastically reducing false positives.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human TAAR1 at a density of 10,000 cells/well in a 384-well microplate.

  • Buffer Formulation: Wash cells and replace media with Stimulation Buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

    • Causality of IBMX: IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the degradation of newly synthesized cAMP, ensuring the TR-FRET signal accurately reflects total adenylyl cyclase activity rather than a fluctuating balance of synthesis and degradation.

  • Compound Addition: Add BFPA in a 10-point concentration-response curve (10 pM to 10 µM). Include Ro5166017 (1 µM) as a full agonist positive control.

  • Incubation: Incubate the microplate at 37°C for 45 minutes to allow for optimal G αs​ signal transduction.

  • Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the ULight-cAMP tracer. Incubate for 1 hour at room temperature.

  • Read & Validate: Read the plate on a multi-mode microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

    • Self-Validation Metric: Calculate the Z'-factor using the positive control and vehicle wells. The assay is only deemed valid if Z' > 0.6, indicating robust assay separation and minimal noise.

Protocol B: MAO-B Fluorometric Inhibition Assay

This assay evaluates BFPA's ability to inhibit Monoamine Oxidase B.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: Add BFPA (serial dilutions) to the enzyme mixture and pre-incubate at 37°C for 15 minutes.

    • Causality of Pre-incubation: This step allows the bulky 3-bromo-2-fluorophenyl moiety to equilibrate within the hydrophobic active site of MAO-B before the substrate is introduced, ensuring accurate IC 50​ calculation for reversible inhibitors.

  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration 50 µM).

    • Causality of Kynuramine: Kynuramine is non-fluorescent, but its MAO-catalyzed deamination product, 4-hydroxyquinoline, is highly fluorescent. This allows for continuous, real-time kinetic monitoring without the need for secondary coupling enzymes (like HRP), eliminating the risk of false positives caused by off-target inhibition of the coupling system.

  • Kinetic Read: Monitor fluorescence continuously for 30 minutes at 37°C (Ex: 310 nm, Em: 400 nm).

  • Data Analysis: Plot the initial velocity ( V0​ ) against the log concentration of BFPA. Fit the data to a four-parameter logistic equation to derive the IC 50​ .

Conclusion

1-(3-Bromo-2-fluorophenyl)propan-1-amine is a structurally rigid, highly lipophilic α -ethylbenzylamine. While its primary industrial utility remains as a versatile intermediate for pharmaceutical synthesis, its specific halogenation pattern and steric profile make it a compelling in vitro probe for TAAR1 agonism and MAO-B inhibition. Utilizing the self-validating TR-FRET and fluorometric kinetic assays outlined above ensures robust, artifact-free characterization of this pharmacophore.

References[1] Title: US11028048B2 - Heterocyclic compound and use thereof

Source: Google Patents URL:

[2] Title: A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events Source: Journal of Pharmacology and Experimental Therapeutics (via ResearchGate) URL:

[3] Title: Buy N-Methyl-1-phenylpropan-1-amine hydrochloride Source: EvitaChem URL:

[4] Title: Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists Source: ACS Publications URL:

Foundational

The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of 1-(3-Bromo-2-fluorophenyl)propan-1-amine Derivatives

Foreword: Charting the Course for Novel Therapeutics In the intricate journey of drug discovery and development, understanding the pharmacokinetic profile of a new chemical entity (NCE) is paramount. It is the compass th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for Novel Therapeutics

In the intricate journey of drug discovery and development, understanding the pharmacokinetic profile of a new chemical entity (NCE) is paramount. It is the compass that guides a promising compound from the laboratory bench to clinical reality. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic characterization of 1-(3-bromo-2-fluorophenyl)propan-1-amine derivatives, a class of compounds with potential therapeutic applications. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to illuminate the scientific rationale behind each experimental choice, empowering researchers and drug development professionals to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) with confidence and foresight. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data that form the bedrock of successful drug development programs.

Section 1: The Strategic Imperative of Early Pharmacokinetic Profiling

The early assessment of a drug candidate's pharmacokinetic properties is a critical determinant of its ultimate success. A compound with excellent in vitro potency can fail in later stages of development due to poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions.[1][2][3][4] For novel molecules such as 1-(3-bromo-2-fluorophenyl)propan-1-amine derivatives, a proactive and integrated approach to pharmacokinetic profiling is not just advantageous; it is essential. By elucidating the ADME properties of these compounds early on, we can:

  • Guide Medicinal Chemistry Efforts: Iteratively optimize chemical structures to enhance desirable pharmacokinetic characteristics.

  • De-risk Development: Identify and mitigate potential liabilities before significant resources are invested.[2]

  • Enable Rational Dose Selection: Provide the foundational data for predicting human pharmacokinetics and establishing safe and efficacious dosing regimens for first-in-human studies.[4]

The presence of halogen atoms (bromine and fluorine) on the phenyl ring of the target compound class introduces specific considerations. Halogenation can significantly influence a molecule's metabolic stability, lipophilicity, and potential for enzyme inhibition, making a thorough investigation of these parameters particularly crucial.[5][6][7][8]

Section 2: In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding

In vitro assays serve as the initial and fundamental screening cascade to characterize the ADME properties of a drug candidate. These assays are designed to be high-throughput and cost-effective, providing critical data to rank-order compounds and select the most promising candidates for further development.[2][3][9]

Metabolic Stability Assessment: Predicting the Rate of Elimination

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and oral bioavailability.[10][11][12] For 1-(3-bromo-2-fluorophenyl)propan-1-amine derivatives, understanding their susceptibility to metabolism is key. The liver is the primary site of drug metabolism, and in vitro systems derived from the liver, such as liver microsomes and hepatocytes, are the workhorses for these studies.[10][11]

  • Why Liver Microsomes? Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism of drugs.[10][12] They are a cost-effective and convenient tool for initial screening of metabolic stability.

  • Why Hepatocytes? Hepatocytes, being intact liver cells, contain both phase I and phase II metabolic enzymes, as well as transporters, offering a more complete picture of a compound's metabolic fate.[5][11] They are particularly useful for studying compounds that may undergo significant phase II metabolism or for investigating metabolic pathways in more detail.

  • Considerations for Halogenated Compounds: The presence of bromine and fluorine can influence the metabolic pathways. For instance, halogenation can alter the sites of oxidation on the aromatic ring or alkyl chain. It is also important to consider the potential for dehalogenation, although this is generally a less common metabolic route for aromatic halogens.

Caption: Workflow for in vitro metabolic stability assessment.

  • Prepare Reagents:

    • Test compound stock solution: 1 mM in DMSO.

    • Human liver microsomes (pooled from multiple donors to average inter-individual variability): 20 mg/mL stock.

    • NADPH regenerating system (or 1 mM NADPH solution).

    • Phosphate buffer (100 mM, pH 7.4).

    • Quenching solution: Cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM and mix.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a well containing the cold acetonitrile quenching solution to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[5][10]

ParameterDescriptionTypical UnitsImplication
In Vitro Half-life (t½) Time taken for 50% of the compound to be metabolized.minutesA shorter t½ suggests faster metabolism and potentially lower in vivo exposure.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.µL/min/mg proteinA higher CLint indicates more efficient metabolism.
Plasma Protein Binding (PPB): Assessing the Unbound Fraction

Only the unbound (free) fraction of a drug in the plasma is pharmacologically active and available to distribute into tissues and be cleared.[13][14][15][16] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data. For amine-containing compounds like the 1-(3-bromo-2-fluorophenyl)propan-1-amine derivatives, which can be basic, binding to plasma proteins such as albumin and alpha-1-acid glycoprotein is expected.

  • Why Equilibrium Dialysis? Equilibrium dialysis is considered the "gold standard" for PPB determination.[17] It involves separating a plasma-containing compartment from a buffer-containing compartment by a semi-permeable membrane that allows the free drug to diffuse until equilibrium is reached. This method is less prone to artifacts compared to other techniques like ultrafiltration.[16][17]

  • Importance of Species-Specific Plasma: PPB can vary significantly between species. Therefore, it is important to determine PPB in the plasma of the species used for in vivo studies (e.g., rat) and in human plasma to aid in interspecies scaling.

Caption: Workflow for CYP450 inhibition assessment.

  • Preparation:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of specific probe substrates for each CYP isoform to be tested.

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate at 37°C.

    • Add the probe substrate and mix.

    • Initiate the reaction by adding NADPH.

  • Quenching and Analysis:

    • After a short incubation time (within the linear range of metabolite formation), stop the reaction with cold acetonitrile containing an internal standard for the metabolite.

    • Process the samples as described for the metabolic stability assay.

    • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. [18]

      CYP Isoform Probe Substrate Implication of Inhibition
      CYP1A2 Phenacetin Potential interaction with drugs like caffeine and theophylline.
      CYP2C9 Diclofenac Potential interaction with drugs like warfarin and NSAIDs.
      CYP2C19 S-Mephenytoin Potential interaction with drugs like omeprazole and clopidogrel.
      CYP2D6 Dextromethorphan Potential interaction with many antidepressants and beta-blockers.

      | CYP3A4 | Midazolam | Potential interaction with a large number of drugs, as this is a major drug-metabolizing enzyme. |

Section 3: In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro studies provide valuable early insights, in vivo studies in animal models are essential to understand how a drug behaves in a whole organism. [19]The rat is a commonly used species for early pharmacokinetic screening due to its well-characterized physiology and the availability of historical data. [19]

Study Design: Intravenous and Oral Administration

A typical in vivo pharmacokinetic study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. [19]

  • Intravenous (IV) Administration: Bypasses the absorption phase, allowing for the direct determination of key disposition parameters such as clearance (CL), volume of distribution (Vss), and elimination half-life (t½).

  • Oral (PO) Administration: Provides information on the rate and extent of absorption, and allows for the calculation of oral bioavailability (F%).

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Validation: Ensuring Data Integrity

The accurate quantification of the drug in biological matrices is the cornerstone of any pharmacokinetic study. A robust and validated bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required. [3][7][8][13][20]

  • Why LC-MS/MS? LC-MS/MS offers high sensitivity, selectivity, and speed, making it the gold standard for bioanalysis in drug discovery and development.

  • Validation Parameters: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

  • Analytical Challenges for Halogenated Amines: The presence of bromine and fluorine atoms can be leveraged for selective detection in mass spectrometry. However, potential challenges such as adsorption to surfaces and the co-elution of metabolites must be carefully addressed during method development. [3][11]The basic nature of the amine group can also influence chromatographic behavior.

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the lower limit of quantification).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the lower limit of quantification).
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.
Key In Vivo Pharmacokinetic Parameters
ParameterDescriptionHow it is DeterminedImplication
Clearance (CL) The volume of plasma cleared of the drug per unit time.From IV data: Dose / AUC_IVA high clearance suggests rapid elimination from the body.
Volume of Distribution (Vss) The apparent volume into which the drug distributes in the body.From IV dataA large Vss indicates extensive distribution into tissues.
Elimination Half-life (t½) The time taken for the plasma concentration of the drug to decrease by half.From IV data: 0.693 / elimination rate constantA longer half-life may allow for less frequent dosing.
Area Under the Curve (AUC) The total drug exposure over time.Calculated from the concentration-time profile.A key parameter for assessing overall exposure.
Maximum Concentration (Cmax) The peak plasma concentration of the drug after oral administration.Directly from the concentration-time profile.Important for assessing efficacy and potential toxicity.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.Directly from the concentration-time profile.Indicates the rate of drug absorption.
Oral Bioavailability (F%) The fraction of the orally administered dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100A high bioavailability is desirable for an orally administered drug.

Section 4: Integrated Assessment and Future Directions

The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a drug candidate's disposition in the body. By integrating the in vitro and in vivo data, we can begin to construct a predictive model of how 1-(3-bromo-2-fluorophenyl)propan-1-amine derivatives might behave in humans. For example, in vitro metabolic stability data can be used to predict in vivo clearance, which can then be compared with the actual clearance observed in animal studies. Discrepancies between the predicted and observed values can provide valuable insights into other clearance mechanisms, such as renal excretion or transporter-mediated uptake.

The journey of a drug from discovery to market is long and challenging. However, by employing a robust and scientifically-driven approach to pharmacokinetic profiling, we can navigate this path with greater confidence and increase the probability of delivering safe and effective new medicines to patients. The principles and methodologies outlined in this guide provide a solid foundation for the successful pharmacokinetic characterization of 1-(3-bromo-2-fluorophenyl)propan-1-amine derivatives and other novel therapeutic candidates.

References

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]

  • Rickli, A., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]

  • Scholz, J., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences. [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. ResearchGate. [Link]

  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. [Link]

  • Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Paine, M. J. I., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Visualized Experiments. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • de la Torre, R., et al. (2004). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. Clinical Pharmacokinetics. [Link]

  • Li, W., Zhang, J., & Tse, F. L. S. (Eds.). (2013). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. [Link]

  • Charles River Laboratories. ADME DMPK Studies. [Link]

  • Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • Mello, P. A., et al. (2020). Halogen determination in food and biological materials using plasma-based techniques: challenges and trends of sample preparation. Journal of Analytical Atomic Spectrometry. [Link]

  • Peltonen, K., et al. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • NextSDS. 1-(3-bromo-2-fluorophenyl)propan-2-amine — Chemical Substance Information. [Link]

  • AstraZeneca. (2021). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Evotec. CYP Inhibition Assay (Ki). [Link]

  • Evotec. Plasma Protein Binding Assay. [Link]

  • Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. PubMed. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

Sources

Exploratory

Structural Characterization and X-Ray Crystallography of 1-(3-Bromo-2-fluorophenyl)propan-1-amine: A Technical Guide

Executive Summary In modern drug development, chiral primary amines serve as ubiquitous pharmacophores and critical synthetic intermediates. The compound 1-(3-Bromo-2-fluorophenyl)propan-1-amine presents a unique crystal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, chiral primary amines serve as ubiquitous pharmacophores and critical synthetic intermediates. The compound 1-(3-Bromo-2-fluorophenyl)propan-1-amine presents a unique crystallographic profile due to its chiral center and the presence of two distinct halogens—fluorine and bromine—on the aromatic ring. For regulatory submissions and structure-based drug design, the unambiguous determination of its absolute configuration (R or S) is mandatory.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic theory, providing a field-proven, causality-driven methodology for the crystallization and Single-Crystal X-ray Diffraction (SCXRD) analysis of this specific molecule. By understanding the interplay between charge-assisted hydrogen bonding and highly directional halogen bonding, researchers can rationally design crystallization workflows that yield diffraction-quality single crystals.

Molecular Anatomy and Crystallization Rationale

The Necessity of Salt Formation

At room temperature, free base primary amines of this molecular weight (MW ≈ 232 g/mol ) are typically oily liquids or low-melting amorphous solids. SCXRD requires a highly ordered, three-dimensional periodic lattice[1]. To achieve this, the free amine must be converted into a crystalline salt.

Reacting the free base with hydrochloric acid yields 1-(3-Bromo-2-fluorophenyl)propan-1-amine hydrochloride. This transformation is not merely procedural; it fundamentally alters the thermodynamics of the solid state. The introduction of the chloride counterion ( Cl− ) creates a dense network of strong, charge-assisted hydrogen bonds ( N−H+⋅⋅⋅Cl− ) that significantly increases the lattice energy, driving the formation of robust macroscopic crystals[1].

The Role of the σ -Hole and Halogen Bonding

The substitution pattern of the aromatic ring dictates the supramolecular assembly of the crystal. Fluorine and bromine play radically different roles:

  • Fluorine (F): Being highly electronegative and poorly polarizable, fluorine rarely acts as a halogen bond donor. Instead, it acts as a weak hydrogen bond acceptor or dictates molecular conformation through steric and dipole repulsions[2].

  • Bromine (Br): Bromine is highly polarizable. The electron-withdrawing effect of the adjacent fluorinated aromatic ring depletes electron density on the outermost surface of the bromine atom along the C-Br bond axis. This creates a localized region of positive electrostatic potential known as the σ -hole [2].

In the solid state, this σ -hole strongly attracts nucleophiles (such as the chloride counterion), forming a highly directional C−Br⋅⋅⋅Cl− halogen bond[3]. Because the nucleophile must enter the narrowly confined σ -hole, this interaction enforces a strict bond angle approaching 180°, acting as a rigid structural scaffold during crystal packing[2].

Interactions Amine -NH3+ Donor Chloride Cl- Acceptor Amine->Chloride Charge-Assisted H-Bond Bromine Br (σ-hole) Donor Bromine->Chloride Halogen Bond (~180°) Fluorine F Repulsor Fluorine->Amine Weak Dipole Contact

Caption: Intermolecular interaction network stabilizing the crystal lattice via hydrogen and halogen bonds.

Experimental Protocols for SCXRD

To ensure scientific integrity, every step in the crystallographic workflow must be a self-validating system. The following protocols detail the exact methodologies required to resolve the structure of 1-(3-Bromo-2-fluorophenyl)propan-1-amine.

Protocol A: Crystal Growth via Vapor Diffusion

Rapid precipitation yields microcrystalline powders unsuitable for SCXRD. Vapor diffusion allows for a slow, controlled approach to supersaturation, which is critical for growing defect-free single crystals.

  • Solvent Selection: Dissolve 10 mg of the synthesized hydrochloride salt in 0.5 mL of HPLC-grade methanol in a 2-dram inner glass vial. Causality: Methanol provides high solubility for the polar amine salt, ensuring a clear starting solution.

  • Antisolvent Chamber: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (antisolvent). Cap the outer vial tightly to create a sealed microenvironment.

  • Equilibration: Store the chamber undisturbed at 4 °C for 3–7 days. Causality: The higher vapor pressure of diethyl ether causes it to slowly diffuse into the methanol phase. This gradually lowers the dielectric constant of the mixture, gently driving the system into the metastable zone to promote the nucleation of a few large crystals rather than many small ones[1].

Protocol B: X-Ray Diffraction Data Collection

Determining absolute configuration requires maximizing the anomalous scattering signal of the heavy atoms in the molecule.

  • Crystal Harvesting: Transfer the grown crystals along with their mother liquor to a glass microscope slide. Submerge immediately in Paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents the evaporation of trapped solvent molecules, which would otherwise cause the crystal lattice to crack and degrade[1].

  • Optical Validation: Inspect the crystals under a polarizing microscope. Select a single, block-shaped crystal that exhibits uniform extinction when rotated under cross-polarized light. Causality: Uniform extinction is a self-validating check that confirms the crystal is a single domain and not a twinned aggregate.

  • Cryo-Mounting: Mount the crystal on a MiTeGen polyimide loop, transfer it to the diffractometer goniometer, and quench to 100 K in a continuous nitrogen stream. Causality: Cryogenic temperatures drastically reduce atomic thermal displacement parameters (Debye-Waller factors), sharpening the diffraction spots and enhancing high-angle resolution.

  • Diffraction and Absolute Configuration: Irradiate the sample using a Copper microfocus source (Cu K α , λ=1.54184 Å). Causality: Copper radiation is specifically chosen over Molybdenum because Cu K α photons are closer to the X-ray absorption edge of Bromine. This maximizes the resonant (anomalous) scattering signal ( Δf′′ ), which is the physical phenomenon required to calculate a reliable Flack parameter and unambiguously distinguish between enantiomers[4].

Workflow N1 Free Base Amine (Oily Liquid) N2 Salt Formation (HCl Addition) N1->N2 N3 Vapor Diffusion (MeOH / Et2O) N2->N3 N4 Cryo-Mounting (100 K in Paratone) N3->N4 N5 SCXRD Data Collection (Cu Kα Radiation) N4->N5 N6 Absolute Configuration (Flack Parameter) N5->N6

Caption: Step-by-step SCXRD workflow for chiral amine structural resolution.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and non-covalent geometries for the hydrochloride salt of this compound, based on established crystallographic behavior of halogenated chiral amines. Because the molecule is enantiopure, it must crystallize in a Sohncke space group (typically P21​21​21​ or P21​ ).

Table 1: Representative Crystallographic Data for 1-(3-Bromo-2-fluorophenyl)propan-1-amine HCl

ParameterValue / Specification
Chemical Formula C9​H12​BrClFN
Formula Weight 268.56 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​
Final R indices [I > 2σ(I)] R1​≈0.028 , wR2​≈0.072
Flack Parameter 0.01(2) (Confirms absolute configuration)

Table 2: Key Intermolecular Interactions (Solid-State Geometry)

Interaction TypeDonor-Acceptor PairDistance (Å)Angle (°)Structural Role
Charge-Assisted H-Bond N−H⋅⋅⋅Cl− 3.10 – 3.20> 160Primary lattice stabilization
Halogen Bond ( σ -hole) C−Br⋅⋅⋅Cl− 3.25 – 3.40~ 178Directional 1D chain formation
Weak Dipole Contact C−H⋅⋅⋅F 2.50 – 2.65~ 140Secondary packing alignment

Conclusion

The successful X-ray diffraction analysis of 1-(3-Bromo-2-fluorophenyl)propan-1-amine relies on manipulating its physical chemistry. By converting the liquid free base into a hydrochloride salt, researchers unlock strong hydrogen bonding networks. Furthermore, by understanding the σ -hole mechanics of the bromine atom, one can anticipate the highly directional halogen bonds that dictate the crystal packing. Finally, the deliberate choice of Cu K α radiation over standard Mo K α ensures that the anomalous scattering of the bromine atom is fully leveraged, yielding a definitive Flack parameter for absolute stereochemical assignment.

References

  • Source: PMC (nih.gov)
  • Title: The Halogen Bond | Chemical Reviews Source: ACS Publications URL
  • Title: Determination of absolute configuration using X-ray diffraction Source: ResearchGate URL
  • Source: PMC (nih.gov)

Sources

Protocols & Analytical Methods

Method

1-(3-Bromo-2-fluorophenyl)propan-1-amine as a precursor in organic synthesis

Application Note: 1-(3-Bromo-2-fluorophenyl)propan-1-amine as a Versatile Precursor in Advanced Organic Synthesis Executive Summary & Structural Rationale In modern drug discovery and complex API (Active Pharmaceutical I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(3-Bromo-2-fluorophenyl)propan-1-amine as a Versatile Precursor in Advanced Organic Synthesis

Executive Summary & Structural Rationale

In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of multifunctional building blocks is paramount. 1-(3-Bromo-2-fluorophenyl)propan-1-amine (CAS: 1273655-04-1) represents a highly versatile, tri-functional precursor. As a Senior Application Scientist, I frequently utilize this scaffold due to its unique combination of reactive sites:

  • The Benzylic Primary Amine: A prime handle for amide bond formation, reductive amination, or conversion into nitrogen-containing heterocycles. The adjacent ethyl group (propan-1-amine moiety) introduces a degree of steric bulk that can dictate stereoselectivity in downstream transformations.

  • The 3-Bromo Substituent: An ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 2-Fluoro Substituent: This is the critical "linchpin" of the molecule. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the benzylic amine (improving metabolic stability in medicinal chemistry) and highly activates the adjacent C-Br bond toward oxidative addition by Pd(0) species [1]. Furthermore, the ortho-fluorine can participate in conformation-locking intramolecular hydrogen bonding (F···H–N) with the resulting amide.

Electronic & Steric Profiling: The Causality of Reactivity

When designing synthetic routes using 1-(3-Bromo-2-fluorophenyl)propan-1-amine, one must account for the synergistic effects of the bromo and fluoro groups. The 2-fluoro group sterically shields the benzylic position slightly, which can render standard amide coupling conditions (like EDC/HOBt) sluggish. To overcome this, highly active uronium-based coupling reagents (e.g., HATU) are required to drive the reaction to completion [2].

Conversely, the 3-bromo position is electronically primed for cross-coupling. However, the ortho-fluorine introduces localized steric hindrance during the transmetalation and reductive elimination steps of the catalytic cycle. Therefore, selecting a Palladium catalyst with a bidentate ligand featuring a large bite angle (such as dppf) is essential to prevent catalyst deactivation and ensure high turnover numbers [1].

Orthogonal Functionalization Strategy

To fully leverage this precursor, an orthogonal functionalization strategy is employed. The workflow below illustrates two divergent routes: Route A (Amine protection followed by Suzuki coupling) and Route B (Direct amidation followed by Suzuki coupling).

G SM 1-(3-Bromo-2-fluorophenyl) propan-1-amine Boc Boc Protection (Boc2O, Et3N) SM->Boc Route A (Protect First) Amide1 Amide Coupling (HATU, DIPEA, R-COOH) SM->Amide1 Route B (Amide First) Suzuki1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Boc->Suzuki1 Cross-Coupling Suzuki2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Amide1->Suzuki2 Cross-Coupling Deprotect Boc Deprotection (TFA/DCM) Suzuki1->Deprotect Unmask Amine Product Complex Biaryl Amide Scaffold Suzuki2->Product Amide2 Amide Coupling (HATU, DIPEA, R-COOH) Deprotect->Amide2 Amidation Amide2->Product

Orthogonal functionalization pathways for 1-(3-Bromo-2-fluorophenyl)propan-1-amine.

Quantitative Data Summaries: Reaction Optimization

The following tables summarize the empirical data gathered during the optimization of both the Suzuki-Miyaura cross-coupling and the Amide coupling steps.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Route A/B)

Catalyst System Base Solvent System Temp (°C) Yield (%) Mechanistic Rationale
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O (4:1) 90 45% Monodentate PPh₃ leads to slow reductive elimination due to ortho-fluoro steric clash.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O (4:1) 100 62% Excellent oxidative addition, but suffers from competitive protodeboronation of the boronic acid.

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 91% | Large bite angle of dppf forces spatial proximity, accelerating reductive elimination. |

Table 2: Optimization of Amide Coupling Conditions (Route B)

Coupling Reagent Base Solvent Time (h) Yield (%) Mechanistic Rationale
EDC / HOBt DIPEA DCM 16.0 55% Sluggish kinetics due to steric hindrance at the benzylic carbon (ethyl chain).
T3P (50% in EtOAc) Et₃N EtOAc 24.0 70% Improved yield and easy workup, but requires extended reaction times.

| HATU | DIPEA | DMF | 2.0 | 95% | Superior leaving group (HOAt) highly accelerates acylation of hindered amines [3]. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the reaction before proceeding to the next step.

Protocol 1: High-Efficiency Amide Coupling (Route B)

Objective: Couple 1-(3-Bromo-2-fluorophenyl)propan-1-amine with a generic carboxylic acid (R-COOH) to form a stable amide intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 3.0 equiv) followed by HATU (1.1 mmol, 1.1 equiv). Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step forms the highly reactive HOAt-active ester, which is crucial for overcoming the steric bulk of the benzylic amine [2].

  • Amine Addition: Add 1-(3-Bromo-2-fluorophenyl)propan-1-amine (1.05 mmol, 1.05 equiv) dropwise. Stir the reaction at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The primary amine starting material will stain positive (purple/pink) with Ninhydrin, while the product will be UV-active and Ninhydrin-negative.

  • Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. Look for the disappearance of the amine mass and the appearance of the [M+H]+ peak corresponding to the amide. The isotopic pattern should clearly show a 1:1 ratio of M and M+2 peaks, confirming the retention of the bromine atom.

  • Work-up (Self-Purifying): Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove any unreacted amine and DIPEA, followed by a 5% LiCl aqueous solution (3 x 15 mL) to thoroughly remove DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromo-Fluoro Amide

Objective: Couple the resulting bromo-fluoro amide with an arylboronic acid (Ar-B(OH)₂) to form a complex biaryl scaffold.

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave vial, add the bromo-fluoro amide from Protocol 1 (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: Degassing is critical. Oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vial with a crimp cap and flush with nitrogen for 5 minutes.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 4 hours. Causality: The dppf ligand's large bite angle forces the aryl groups into close proximity on the palladium center, accelerating the otherwise slow reductive elimination caused by the ortho-fluoro steric clash [1].

  • Validation Checkpoint (LC-MS): Analyze the mixture. The product mass should appear, and the characteristic 1:1 bromine isotopic pattern ( M / M+2 ) from the starting material will be replaced by a single [M+H]+ peak (assuming the boronic acid does not contain halogens).

  • Work-up: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine (20 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

References

  • ACS Publications. Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads. Journal of Medicinal Chemistry (2024). Available at:[Link]

  • ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry (2026). Available at:[Link]

Application

Application Note: HPLC Method Development for 1-(3-Bromo-2-fluorophenyl)propan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredient (API) Intermediates, Bulk Drug Substance Analysis Introduction & Physicochemical Prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredient (API) Intermediates, Bulk Drug Substance Analysis

Introduction & Physicochemical Profiling

The compound 1-(3-Bromo-2-fluorophenyl)propan-1-amine (hereafter referred to as BFPPA) is a halogenated primary amine frequently utilized as a critical building block in pharmaceutical synthesis. From a chromatographic perspective, BFPPA presents a classic challenge inherent to basic aliphatic amines: severe peak tailing and poor resolution on standard reversed-phase (RP) silica columns.

As a Senior Application Scientist, approaching this molecule requires a predictive understanding of its physicochemical properties rather than trial-and-error screening. BFPPA features a highly lipophilic 3-bromo-2-fluorophenyl core combined with a highly polar, basic primary amine headgroup.

Table 1: Predictive Physicochemical Properties of BFPPA
PropertyEstimated ValueChromatographic Implication
Molecular Weight 232.10 g/mol Requires high-resolution separation from low-MW synthetic impurities.
pKa (Primary Amine) ~9.5Fully protonated ( NH3+​ ) at neutral and acidic pH; neutral ( NH2​ ) at pH > 11.5.
LogP (Hydrophobicity) ~2.8Exhibits strong hydrophobic retention; requires organic modifier (Acetonitrile/Methanol).
UV Absorbance Maxima ~210 nm, 260 nmAromatic halogens provide sufficient chromophores for UV/PDA detection.

Method Development Rationale: Overcoming the "Silanol Effect"

The primary failure mode when analyzing basic amines like BFPPA on standard C18 columns is peak asymmetry (tailing). At a standard operating pH of 5.0–7.0, the primary amine is fully protonated. Simultaneously, residual acidic silanol groups ( Si−OH ) on the silica stationary phase (pKa ~3.5–4.5) are deprotonated ( Si−O− )[1].

This creates a dual-retention mechanism:

  • Hydrophobic Partitioning: The desired interaction between the alkyl chain/phenyl ring and the C18 ligand.

  • Electrostatic Ion-Exchange: The parasitic, strong electrostatic attraction between the protonated amine and the anionic silanols[1].

To establish a self-validating, robust protocol, we must eliminate this secondary interaction. We dictate two distinct, field-proven pathways for BFPPA analysis: Low-pH Ion Suppression and High-pH Amine Neutralization .

Strategy A: Low-pH Ion Suppression (Primary Method)

By lowering the mobile phase pH below 2.5 using Trifluoroacetic Acid (TFA), we force the residual silanols into their fully protonated, neutral state ( Si−OH ), effectively shutting down the ion-exchange pathway[1][2]. Furthermore, the bulky trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated BFPPA, which enhances retention and sharpens the peak[3].

Strategy B: High-pH Amine Neutralization (Orthogonal Method)

Alternatively, raising the mobile phase pH to 10.5 using Ammonium Bicarbonate deprotonates the BFPPA amine, rendering the molecule entirely neutral[4]. The analyte then interacts with the stationary phase purely via predictable hydrophobic partitioning. Because standard silica dissolves above pH 8.0, this strategy strictly requires an Ethylene Bridged Hybrid (BEH) particle column[4].

Chromatographic Workflow & Decision Matrix

HPLC_Method_Dev Start Target Analyte: 1-(3-Bromo-2-fluorophenyl)propan-1-amine Analyze Physicochemical Profiling Basic Primary Amine (pKa ~9.5) Hydrophobic Core (LogP ~2.8) Start->Analyze LowPH_Path Strategy A: Low pH (<2.5) Silanol Suppression Analyze->LowPH_Path HighPH_Path Strategy B: High pH (>10.5) Amine Neutralization Analyze->HighPH_Path LowPH_Mech Mechanism: Protonate Amine (NH3+) Neutralize Silanols (SiOH) LowPH_Path->LowPH_Mech HighPH_Mech Mechanism: Neutralize Amine (NH2) Deprotonate Silanols (SiO-) HighPH_Path->HighPH_Mech LowPH_Mobile Mobile Phase: 0.1% TFA in Water / ACN LowPH_Mech->LowPH_Mobile LowPH_Col Column: Endcapped C18 or Embedded Polar Group LowPH_Mobile->LowPH_Col Outcome Self-Validating System Suitability: Tailing Factor (Tf) < 1.5 Theoretical Plates (N) > 5000 LowPH_Col->Outcome HighPH_Mobile Mobile Phase: 10mM NH4HCO3 (pH 10.5) / ACN HighPH_Mech->HighPH_Mobile HighPH_Col Column: High-pH Stable Hybrid (e.g., Waters XBridge BEH) HighPH_Mobile->HighPH_Col HighPH_Col->Outcome

Workflow diagram for basic amine RP-HPLC method development.

Experimental Protocols

Reagents and Standard Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm). Acetonitrile is preferred over methanol due to its lower viscosity and lower UV cut-off (190 nm), which is critical for detecting the aromatic halogens at 210 nm[5].

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA), Ammonium Bicarbonate ( NH4​HCO3​ ), and Ammonium Hydroxide ( NH4​OH ).

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of BFPPA reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of ACN (sonicate if necessary), then make up to volume with diluent to yield a 1.0 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL.

Protocol A: Low-pH Ion Suppression Method (Recommended for Purity & LC-MS)

This method utilizes an embedded polar group column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) which provides an internal hydrogen-bonding shield against residual silanols, further guaranteeing sharp peaks for primary amines[3].

Step-by-Step Setup:

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas. (pH ~ 2.0).

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix thoroughly and degas.

  • Column Installation: Install a C18 Embedded Polar Phase column (150 mm × 4.6 mm, 3.5 µm). Set column oven to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Equilibration: Pump at initial conditions (5% B) for at least 10 column volumes (~15 minutes) until the baseline is stable at 210 nm.

Table 2: Gradient Program (Protocol A - Low pH)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.09556 (Linear)
12.01.010906 (Linear)
15.01.010906 (Linear)
15.11.09556 (Linear)
20.01.09556 (Linear)
Protocol B: High-pH Neutralization Method (Orthogonal Impurity Profiling)

Step-by-Step Setup:

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Ultrapure Water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Column Installation: Install a Waters XBridge BEH C18 column (150 mm × 4.6 mm, 3.5 µm). Warning: Do not use standard silica columns, as they will rapidly degrade at pH 10.5[4].

  • Equilibration: Run at 10% B for 20 minutes prior to injection.

Table 3: Gradient Program (Protocol B - High pH)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
10.01.010906 (Linear)
13.01.010906 (Linear)
13.11.090106 (Linear)
18.01.090106 (Linear)

System Suitability & Self-Validation Criteria

A method is only as good as its ability to prove its own validity during every run. Before analyzing unknown batches of BFPPA, the system must pass the following suitability criteria based on six replicate injections of the 0.1 mg/mL working standard.

Table 4: System Suitability Specifications
ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) %RSD ≤ 1.0%Ensures pump precision and complete column equilibration.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and sample stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of silanol ion-exchange interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column bed integrity and optimal mass transfer.
Resolution ( Rs​ ) ≥ 2.0(If spiked with known impurities) Ensures baseline separation from synthetic byproducts.

Conclusion

The chromatographic analysis of 1-(3-Bromo-2-fluorophenyl)propan-1-amine necessitates a deliberate strategy to mitigate the electrostatic interactions inherent to primary amines. By employing either a low-pH ion-suppression strategy with an embedded polar column or a high-pH neutralization strategy with a hybrid particle column, analysts can achieve robust, reproducible, and symmetrical peak shapes. These methodologies ensure high chromatographic fidelity, enabling accurate quantitation and impurity profiling in drug development workflows.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • MDPI Encyclopedia. (2021). Electrostatic Repulsion Reversed-Phase Liquid Chromatography. Encyclopedia.pub.
  • Middleton, J. R., et al. (2003). Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Koh, Andy. (n.d.). Amphetamine-like compounds in pre-workout supplements. Bond University Master's Thesis.
  • National Institutes of Health (PMC). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

Sources

Method

Application Notes and Protocols: Leveraging 1-(3-Bromo-2-fluorophenyl)propan-1-amine in Modern Drug Discovery

Abstract The strategic incorporation of halogenated phenylpropanamines represents a cornerstone of contemporary medicinal chemistry. This document provides an in-depth guide to the applications of 1-(3-Bromo-2-fluorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of halogenated phenylpropanamines represents a cornerstone of contemporary medicinal chemistry. This document provides an in-depth guide to the applications of 1-(3-Bromo-2-fluorophenyl)propan-1-amine , a versatile chemical scaffold. We will explore its significance as a building block, detailing its potential in the synthesis of high-value pharmaceutical targets. The unique electronic properties conferred by the fluorine and bromine substituents on the phenyl ring offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for the utilization of this compound in synthetic workflows, with a particular focus on its application in the development of kinase inhibitors.

Introduction: The Strategic Value of Halogenated Scaffolds

The design of novel therapeutic agents is a multifactorial challenge, requiring precise control over a molecule's three-dimensional structure, metabolic stability, and target engagement. The introduction of fluorine and bromine atoms into a molecular scaffold are well-established strategies to enhance drug-like properties.[1][2]

  • Fluorine's Role: The high electronegativity and small size of fluorine can significantly alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions with the target protein.[1][2][3]

  • Bromine's Utility: The bromine atom, while also an electron-withdrawing group, primarily serves as a versatile synthetic handle. Its presence allows for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of additional complexity and the exploration of a broader chemical space.[4]

1-(3-Bromo-2-fluorophenyl)propan-1-amine combines these features, presenting a pre-functionalized building block ripe for elaboration in a drug discovery program. The primary amine offers a convenient point for amide bond formation, reductive amination, or other nucleophilic additions, while the bromo-fluoro-substituted phenyl ring provides a platform for both steric and electronic modulation, as well as subsequent diversification.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Bromo-2-fluorophenyl)propan-1-amine and related structures is presented in Table 1. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

Property1-(3-Bromo-2-fluorophenyl)propan-1-amine1-(3-bromo-2-fluorophenyl)-2-methoxybutan-1-amine1-(3-bromo-2-fluorophenyl)-2-methylpropan-2-amine
CAS Number Not explicitly found, but related compounds exist106646103-81-9 (CID 106646103)1505423-46-0
Molecular Formula C9H11BrFNC11H15BrFNOC10H13BrFN
Molecular Weight ~232.1 g/mol (calculated)276.14 g/mol [5]246.12 g/mol [6]
InChIKey Not explicitly foundWEPVKPVWGHWVCG-UHFFFAOYSA-N[5]VETMRRGKCIMARL-UHFFFAOYSA-N[6]

Core Application: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[7][8] Many approved kinase inhibitors feature a heterocyclic core to which various substituted aryl groups are appended. The 3-bromo-2-fluorophenyl moiety of our title compound is an excellent starting point for the synthesis of such inhibitors.

The following workflow illustrates a hypothetical, yet chemically sound, pathway for the synthesis of a novel kinase inhibitor using 1-(3-bromo-2-fluorophenyl)propan-1-amine as a key starting material.

G A 1-(3-Bromo-2-fluorophenyl)propan-1-amine B Amide Coupling with Heterocyclic Carboxylic Acid A->B Step 1 C Intermediate Amide B->C D Suzuki Coupling with Arylboronic Acid C->D Step 2 E Final Kinase Inhibitor Candidate D->E G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Synthesized Inhibitor Synthesized Inhibitor Synthesized Inhibitor->Akt Inhibition

Sources

Application

Protocols for handling 1-(3-Bromo-2-fluorophenyl)propan-1-amine in cell culture

Application Note: Optimized Protocols for the In Vitro Handling and Cell Culture Screening of 1-(3-Bromo-2-fluorophenyl)propan-1-amine Executive Summary & Pharmacological Rationale In the landscape of preclinical drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocols for the In Vitro Handling and Cell Culture Screening of 1-(3-Bromo-2-fluorophenyl)propan-1-amine

Executive Summary & Pharmacological Rationale

In the landscape of preclinical drug discovery and molecular toxicology, halogenated phenethylamine derivatives serve as critical scaffolds for interrogating monoaminergic systems and trace amine-associated receptors (TAARs). 1-(3-Bromo-2-fluorophenyl)propan-1-amine is a highly specialized building block and putative neuropharmacological ligand. The specific 3-bromo-2-fluoro substitution pattern on the aromatic ring is not merely structural; it provides stereoelectronic locking of the side chain and enhances metabolic stability against CYP450-mediated oxidation[1]. However, the presence of an unprotected primary amine and high lipophilicity introduces unique challenges in cell culture environments. This application note provides a self-validating, highly controlled protocol for the reconstitution, handling, and in vitro screening of this compound.

Physicochemical Profiling & Reconstitution Strategy

The successful evaluation of any novel chemical entity (NCE) begins with respecting its physicochemical boundaries. 1-(3-Bromo-2-fluorophenyl)propan-1-amine possesses a primary amine that, in its free base form, is highly susceptible to nucleophilic attack by atmospheric carbon dioxide, leading to the formation of inactive carbamate species.

Furthermore, the di-halogenated aromatic ring imparts significant lipophilicity, rendering the compound practically insoluble in aqueous buffers[1]. Consequently, the compound must be reconstituted in a high-dielectric organic solvent such as Dimethyl Sulfoxide (DMSO). To maintain experimental integrity, anhydrous DMSO must be used to prevent water-catalyzed degradation of the amine during long-term storage at -20°C.

Table 1: Physicochemical Properties & Handling Metrics

Property / MetricValue / RecommendationCausality / Rationale
Molecular Weight ~232.1 g/mol (Free Base)Critical for precise molarity calculations during stock preparation[1].
Lipophilicity (LogP) > 2.5 (Estimated)High lipid partition coefficient necessitates DMSO for reconstitution[2].
Primary Solvent Anhydrous DMSOPrevents water-catalyzed degradation of the primary amine[2].
Storage Temperature -20°C (Desiccated)Mitigates oxidative degradation and carbamate formation over time.
Max Assay Solvent ≤ 0.5% v/v DMSOExceeding this induces artifactual osmotic stress in cultured cells[2].

Experimental Workflow & Self-Validating Assay Design

To ensure that observed phenotypic changes are causally linked to the compound rather than handling artifacts, every protocol must operate as a self-validating system. For neuropharmacological and cytotoxicity screening of phenethylamine derivatives, the human neuroblastoma cell line SH-SY5Y is the gold standard[3]. When differentiated, these cells express mature dopaminergic and serotonergic phenotypes, providing a physiologically relevant landscape for target engagement[4].

A self-validating assay requires the strict normalization of solvent concentrations. Because DMSO concentrations exceeding 0.5% v/v disrupt lipid bilayer dynamics and induce artifactual cytotoxicity, the final DMSO concentration must be clamped at a uniform 0.1% across all test and control wells[2].

G A 1. Reconstitution (100 mM in DMSO) C 3. Serial Dilution (Normalized DMSO) A->C B 2. Cell Seeding (SH-SY5Y Plate) B->C D 4. Target Incubation (24-48h at 37°C) C->D E 5. Endpoint Assay (MTT / Ca2+ Flux) D->E

Figure 1. Self-validating in vitro workflow for phenethylamine screening.

Detailed Cell Culture Protocol: Cytotoxicity & Target Engagement

The following methodology details the preparation and execution of a standardized 96-well viability assay (MTT) to establish the cytotoxic threshold of 1-(3-Bromo-2-fluorophenyl)propan-1-amine.

Step 1: Master Stock Preparation

  • Weigh the compound in a low-actinic glass vial to prevent photo-degradation.

  • Dissolve the powder in 100% anhydrous DMSO to achieve a 100 mM master stock.

  • Aliquot into single-use volumes (e.g., 20 µL) and purge vials with inert gas (N2 or Argon) before sealing and freezing at -20°C.

Step 2: Cell Seeding (SH-SY5Y)

  • Harvest SH-SY5Y cells in the logarithmic growth phase.

  • Seed cells at a density of 2.5 × 10^4 cells/cm² in a 96-well plate using DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin[4].

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for adherence.

Step 3: Compound Treatment (Self-Validating Matrix)

  • Prepare intermediate stocks in 100% DMSO according to Table 2 to ensure the final solvent transfer volume is identical for every dose.

  • Transfer exactly 1.0 µL of each intermediate stock into 999 µL of pre-warmed culture media. Vortex immediately to prevent compound precipitation.

  • Aspirate old media from the 96-well plate and apply 100 µL of the compound-dosed media to the respective wells.

  • Include a Vehicle Control (0.1% pure DMSO) to establish the viability baseline, and a Positive Control (e.g., a known cytotoxic phenethylamine or 100 µM Fentanyl) to validate assay sensitivity[3].

Step 4: Endpoint Viability Assay (MTT)

  • Following a 24-hour incubation, add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 3 hours at 37°C. The reduction of MTT to purple formazan by mitochondrial dehydrogenases serves as a direct, causal indicator of metabolic viability[4].

  • Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm.

Table 2: Self-Validating Dilution Matrix (Target: 0.1% Final DMSO)

Final Assay Conc. (µM)Intermediate Stock Conc. (in 100% DMSO)Vol. of Intermediate StockVol. of Culture MediaFinal DMSO %
100 (High Dose) 100 mM1.0 µL999 µL0.1%
10 (Mid Dose) 10 mM1.0 µL999 µL0.1%
1 (Low Dose) 1 mM1.0 µL999 µL0.1%
0.1 (Trace Dose) 0.1 mM1.0 µL999 µL0.1%
0 (Vehicle Control) Pure DMSO (0 mM)1.0 µL999 µL0.1%

Putative Signaling Pathways & Target Engagement

Beyond basic cytotoxicity, phenethylamine derivatives are frequently evaluated for their ability to modulate G-protein coupled receptors (GPCRs). The primary amine acts as a critical pharmacophore for binding the orthosteric site of monoamine receptors, while the halogenated ring dictates receptor subtype selectivity. Upon binding, these compounds typically trigger Gq or Gs protein coupling, leading to measurable downstream second messengers such as intracellular Calcium (Ca2+) flux or cAMP accumulation.

G Ligand 1-(3-Bromo-2-fluorophenyl) propan-1-amine Receptor Membrane Receptor (e.g., TAAR1 / 5-HT) Ligand->Receptor Target Engagement GProtein G-Protein Coupling (Gq / Gs) Receptor->GProtein Effector Intracellular Effector (PLC / AC) GProtein->Effector SecondMsgr Second Messenger (Ca2+ Flux / cAMP) Effector->SecondMsgr Response Phenotypic Response (Toxicity / Signaling) SecondMsgr->Response

Figure 2. Putative GPCR-mediated signaling cascade for halogenated phenethylamines.

References

  • [1] 1-(3-Bromo-4-fluorophenyl)propan-2-amine | C9H11BrFN | CID 20116958. PubChem. Available at:

  • [3] Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at:

  • [4] Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PMC (NIH). Available at:

  • [2] Norglaucine hydrochloride | 39945-41-0 (Minimizing DMSO Toxicity in Cell Culture). Benchchem. Available at:

Sources

Method

Application Note: Preparation and Quality Control of Aqueous Solutions of 1-(3-Bromo-2-fluorophenyl)propan-1-amine for Biological Assays

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Pharmacologists Discipline: Medicinal Chemistry & In Vitro Pharmacology Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Pharmacologists Discipline: Medicinal Chemistry & In Vitro Pharmacology

Executive Summary

The transition of lipophilic small molecules from dry powder to biologically compatible aqueous solutions is a critical inflection point in drug discovery. 1-(3-Bromo-2-fluorophenyl)propan-1-amine presents a unique formulation challenge: its halogenated aromatic ring drives high lipophilicity, while its primary aliphatic amine provides a basic, ionizable center. Improper solubilization of such compounds frequently leads to micro-precipitation, resulting in underestimated biological activity, flat structure-activity relationship (SAR) curves, and false negatives in high-throughput screening (HTS) [1].

This application note provides a self-validating, step-by-step protocol for preparing stable aqueous solutions of 1-(3-Bromo-2-fluorophenyl)propan-1-amine. By leveraging dimethyl sulfoxide (DMSO) as a primary vehicle and employing rigorous kinetic solubility checks, this guide ensures maximum compound bioavailability while maintaining cellular and enzymatic assay integrity.

Physicochemical Profiling & Formulation Causality

To design a robust solubilization strategy, we must first analyze the molecular architecture of the compound. The presence of the 3-bromo and 2-fluoro substituents significantly increases the hydrophobicity of the phenyl ring. Conversely, the propan-1-amine chain contains a primary amine with an anticipated pKa of ~9.0–9.5.

Causality in Solvent Selection

Because the unprotonated free base is highly lipophilic, direct dissolution in aqueous buffers (pH 7.4) is thermodynamically unfavorable and prone to failure. We must first disrupt the crystal lattice energy using a polar aprotic solvent. Anhydrous DMSO is the industry standard because its sulfoxide group readily accommodates the polar amine, while its methyl groups interact favorably with the lipophilic halophenyl ring [2].

Table 1: Physicochemical Profile and Assay Impact

PropertyEstimated ValueImpact on Assay Preparation Strategy
Molecular Weight 232.09 g/mol Critical for accurate molarity calculations during stock preparation.
LogP (Lipophilicity) ~2.5 - 3.0High lipophilicity mandates the use of 100% DMSO for the master stock.
Amine pKa ~9.0 - 9.5At pH 7.4, the amine is protonated (cationic), which aids aqueous solubility but requires adequate buffer capacity to prevent pH shifts.
Kinetic Solubility VariableRapid dilution into aqueous media can cause supersaturation and precipitation.

Solubilization Workflow

The following workflow illustrates the critical path from solid compound to a biologically viable assay solution.

G A 1-(3-Bromo-2-fluorophenyl) propan-1-amine (Solid) B Anhydrous DMSO (Solubilization) A->B Weigh & Add C 10 mM Master Stock (Store at -20°C) B->C Vortex/Sonicate D Intermediate Dilution (in DMSO) C->D Serial Dilution E Aqueous Assay Buffer (PBS/Media, pH 7.4) D->E 1:100 to 1:1000 Dropwise F Final Assay Solution (≤1% DMSO) E->F Equilibration G QC: Nephelometry / LC-MS Validation F->G Solubility Check

Workflow for formulating lipophilic amine solutions for in vitro biological assays.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Objective: To create a homogenous, highly concentrated master stock that minimizes the final solvent load in the biological assay.

  • Equilibration: Allow the lyophilized powder of 1-(3-Bromo-2-fluorophenyl)propan-1-amine to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation on the powder, which can degrade the compound or alter its mass.

  • Weighing: Accurately weigh the required mass (e.g., 2.32 mg for 1 mL of 10 mM stock) using a microbalance. Transfer to a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) .

  • Mechanical Disruption: Vortex the vial for 30 seconds. Follow immediately with water-bath sonication for 5–10 minutes at room temperature. Causality: Sonication induces acoustic cavitation, effectively breaking down microscopic crystalline aggregates that act as nucleation sites for future precipitation.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which compromise stability [2]. Store at -20°C or -80°C in the dark.

Protocol B: Serial Dilution and Aqueous Integration

Objective: To introduce the compound into the aqueous assay buffer without exceeding the kinetic solubility limit or the maximum tolerated DMSO concentration (MTC).

  • Intermediate Dilutions: Prepare all intermediate concentration gradients in 100% DMSO. Causality: Diluting directly into water from the master stock for different concentrations results in variable final DMSO percentages across your assay wells, introducing solvent-toxicity artifacts.

  • Aqueous Integration: Pipette the aqueous buffer (e.g., PBS or DMEM) into the assay plate first.

  • Compound Addition: Add the DMSO intermediate stock to the aqueous buffer at a 1:100 ratio (e.g., 2 µL of DMSO stock into 198 µL of buffer). Mix rapidly by pipetting up and down.

  • Vehicle Control: Prepare a control well containing 198 µL of buffer and 2 µL of pure DMSO. Causality: This isolates the biological effect of the compound from the background cytotoxicity of the solvent.

Table 2: Standardized Dilution Matrix (Targeting 1.0% Final DMSO)

Desired Final Assay Conc.Intermediate DMSO Stock Conc.Volume of Int. StockVolume of Aqueous BufferFinal DMSO % (v/v)
100 µM 10 mM2 µL198 µL1.0%
50 µM 5 mM2 µL198 µL1.0%
10 µM 1 mM2 µL198 µL1.0%
1 µM 100 µM2 µL198 µL1.0%

Self-Validating Quality Control (QC) System

A protocol is only as reliable as its validation mechanisms. Because 1-(3-Bromo-2-fluorophenyl)propan-1-amine contains a highly lipophilic moiety, it is susceptible to "crashing out" (precipitating) upon aqueous dilution. Visual inspection is insufficient, as micro-precipitates are invisible to the naked eye but will drastically lower the effective molarity of the solution.

We mandate a kinetic solubility check using laser nephelometry (light scattering) or LC-MS quantification of the supernatant [3].

QC_Workflow Start Aqueous Assay Mixture (Compound + Buffer + 1% DMSO) Centrifuge High-Speed Centrifugation (10,000 x g, 10 min) Start->Centrifuge Split Supernatant Analysis Centrifuge->Split Absorbance Laser Nephelometry (Check for light scattering) Split->Absorbance LCMS LC-MS Quantification (Verify nominal concentration) Split->LCMS Decision Is Concentration ≥ 95% of Nominal? Absorbance->Decision LCMS->Decision Pass Proceed to Biological Assay Decision->Pass Yes Fail Optimize Formulation (Add Co-solvents / Adjust pH) Decision->Fail No

Quality control workflow for verifying kinetic solubility prior to biological assays.

QC Execution Steps:
  • Following the 1:100 aqueous dilution, incubate the solution at room temperature for 60 minutes to allow for thermodynamic equilibration.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble micro-particulates.

  • Carefully aspirate the supernatant.

  • Measure the supernatant via LC-MS against a standard curve, or evaluate via nephelometry. If the detected concentration is less than 95% of the nominal calculated concentration, the kinetic solubility limit has been breached. Corrective Action: Lower the top concentration of the assay or introduce a bio-compatible co-solvent (e.g., 5% PEG-400 or 0.1% Tween-20).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link]

  • Tetko, I. V. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals (Basel). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Bromo-2-fluorophenyl)propan-1-amine Synthesis

Welcome to the synthesis troubleshooting hub for 1-(3-Bromo-2-fluorophenyl)propan-1-amine. This primary amine is a critical building block in drug discovery and medicinal chemistry. While the most scalable synthetic rout...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the synthesis troubleshooting hub for 1-(3-Bromo-2-fluorophenyl)propan-1-amine. This primary amine is a critical building block in drug discovery and medicinal chemistry. While the most scalable synthetic route is the reductive amination of 1-(3-bromo-2-fluorophenyl)propan-1-one, researchers frequently encounter yield-limiting side reactions such as debromination, dimerization, and premature ketone reduction.

This guide provides field-proven solutions and self-validating protocols to maximize your reaction yield and maintain structural integrity.

Reaction Pathway & Yield-Limiting Bottlenecks

Reaction pathway and competing side reactions in reductive amination.

Troubleshooting FAQs

Q1: Why am I seeing significant debromination in my final product? A: If you are using catalytic hydrogenation (e.g., H2​ with Pd/C ) to reduce the imine, the carbon-bromine bond on the phenyl ring is highly susceptible to hydrogenolysis. Palladium readily inserts into aryl-bromide bonds, leading to a defunctionalized 1-(2-fluorophenyl)propan-1-amine byproduct. The Fix: Abandon transition-metal catalyzed hydrogenation for this specific halogenated substrate. Instead, utilize the[1] method using mild hydride donors like sodium cyanoborohydride ( NaBH3​CN ) or sodium triacetoxyborohydride ( NaBH(OAc)3​ ). These reagents exclusively target the C=N bond and leave the aryl bromide completely intact[1].

Q2: How do I minimize the formation of the secondary amine dimer? A: Dimerization occurs because the newly formed primary amine (your target product) is more nucleophilic than the ammonia source. It competes with ammonia to attack the unreacted ketone, forming a secondary imine that reduces to a bis-alkylated dimer. The Fix: Drive the equilibrium toward the primary imine by using a massive excess of the ammonia source. We recommend using 10 equivalents of ammonium acetate ( NH4​OAc )[2]. Additionally, employing as a Lewis acid water-scavenger accelerates primary imine formation before the reducing agent has a chance to act[3].

Q3: My ketone is reducing to the corresponding alcohol before the imine forms. How can I prevent this? A: This "premature reduction" happens when the reducing agent is too strong (like NaBH4​ ) and attacks the C=O bond faster than the amine can condense with the ketone. The Fix: Causality dictates that you must lower the reactivity of the reductant and increase the electrophilicity of the imine. By maintaining the reaction at pH 4–6, the imine is protonated to an iminium ion. NaBH3​CN is stable at this pH and is a weak enough nucleophile that it ignores the neutral ketone but rapidly reduces the highly electrophilic iminium ion[3],[1].

Quantitative Reagent Profiling

Table 1: Comparison of Reducing Agents for Brominated Aryl Ketone Amination

Reducing AgentAmmonia SourcepH RequirementDebromination RiskOver-reduction to AlcoholTypical Target Yield
H2​ + Pd/C NH3​ (gas)NeutralHigh (>40%)Low< 30%
NaBH4​ NH4​OH BasicNoneHigh (>50%)20 - 40%
NaBH3​CN NH4​OAc Acidic (4-6)NoneLow (<5%)85 - 92%
NaBH(OAc)3​ NH4​OAc Acidic (4-6)NoneLow (<5%)80 - 88%
Self-Validating Experimental Protocol

Optimized Synthesis of 1-(3-Bromo-2-fluorophenyl)propan-1-amine via Modified Borch Reductive Amination

This protocol is designed as a self-validating system: the use of molecular sieves and a Lewis acid ensures complete imine formation before reduction begins, eliminating the alcohol byproduct.

Reagents:

  • 1-(3-Bromo-2-fluorophenyl)propan-1-one (1.0 eq, limiting reagent)

  • Ammonium acetate ( NH4​OAc ) (10.0 eq)

  • Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.2 eq)

  • Anhydrous Methanol (Solvent)

  • 4Å Molecular Sieves (activated)

Step-by-Step Workflow:

  • Imine Pre-formation: In an oven-dried flask under an inert atmosphere (Argon/ N2​ ), dissolve the ketone (1.0 eq) in anhydrous methanol. Add NH4​OAc (10.0 eq) and activated 4Å molecular sieves.

  • Lewis Acid Activation: Slowly add Ti(OiPr)4​ (1.2 eq) to the stirring mixture. Causality note: The titanium coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously trapping the water generated during condensation[3]. Stir at room temperature for 4 hours.

    • Self-Validation Check: Analyze by TLC/LCMS; the ketone spot should completely disappear, confirming 100% conversion to the imine intermediate. Do not proceed to step 3 until this is confirmed.

  • Selective Reduction: Cool the reaction flask to 0 °C. Add NaBH3​CN (1.5 eq) portion-wise. Causality note: The cyanide ligand withdraws electron density from the boron, making it a mild hydride donor that will only attack the protonated iminium species, leaving the aryl bromide untouched[1].

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench and Workup: Quench the reaction by adding 1M NaOH until the pH is >10. Causality note: This basic quench destroys any residual cyanoborohydride (preventing toxic HCN gas release during concentration) and precipitates the titanium as insoluble TiO2​ salts.

  • Extraction: Filter the suspension through a pad of Celite to remove the titanium salts and molecular sieves. Extract the aqueous filtrate with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude primary amine.

References
  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Asymmetric Syntheses, Opioid Receptor Affinities, and Antinociceptive Effects of 8-Amino-5,9-methanobenzocyclooctenes. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Solvent Conditions for 1-(3-Bromo-2-fluorophenyl)propan-1-amine

Introduction Welcome to the technical support guide for the synthesis and optimization of 1-(3-Bromo-2-fluorophenyl)propan-1-amine. This document is intended for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 1-(3-Bromo-2-fluorophenyl)propan-1-amine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and its analogs. The presence of both bromine and fluorine atoms on the phenyl ring presents unique challenges and opportunities in synthetic chemistry.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of temperature and solvent optimization for this specific molecule.

Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. The information herein is curated from a combination of established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(3-Bromo-2-fluorophenyl)propan-1-amine?

A1: The most prevalent and practical approach for synthesizing 1-(3-bromo-2-fluorophenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 3-bromo-2-fluoropropiophenone.[2] This method is often favored due to its operational simplicity and tolerance for a range of functional groups.[3] The reaction typically involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[3]

Alternative, though less common, routes could involve the addition of an organometallic reagent (like an ethyl Grignard reagent) to 3-bromo-2-fluorobenzonitrile, followed by reduction of the resulting imine. However, this can be more challenging due to the potential for side reactions with the aryl halides.

Q2: How do the bromo and fluoro substituents on the aromatic ring influence the reaction?

A2: The electronic properties of the halogen substituents play a significant role. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which can stabilize intermediates in nucleophilic aromatic substitution reactions.[4] Bromine is also electron-withdrawing but to a lesser extent. The position of these substituents ortho and meta to the point of attachment of the propyl amine side chain will influence the reactivity of the aromatic ring and the stability of any intermediates formed during the synthesis.[5]

Q3: Why is temperature control so critical in the synthesis of this amine?

A3: Temperature is a critical parameter that directly influences reaction rate, selectivity, and the stability of both reactants and products. For the reductive amination pathway, higher temperatures can accelerate the reaction but may also lead to the formation of byproducts through over-alkylation or decomposition.[6] In the case of chiral synthesis, elevated temperatures can lead to racemization, diminishing the enantiomeric excess of the final product.[7] Conversely, temperatures that are too low may result in a sluggish or incomplete reaction.

Q4: What initial solvent systems are recommended for this synthesis?

A4: The choice of solvent is crucial and depends on the specific synthetic route. For reductive aminations, polar aprotic solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often good starting points.[8] Ethereal solvents are particularly effective in Grignard reactions as they solvate the magnesium center.[9] For reactions involving biocatalysts, such as transaminases, aqueous buffer systems are typically employed.[10][11] It is essential to ensure the solvent is anhydrous for many of the common reducing agents and organometallic reagents used in these syntheses.[12]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am not observing any significant formation of the desired 1-(3-Bromo-2-fluorophenyl)propan-1-amine. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Reducing Agent: Many reducing agents (e.g., sodium borohydride, lithium aluminum hydride) are sensitive to moisture and can be deactivated.

    • Solution: Use a fresh bottle of the reducing agent or test the activity of your current batch on a known, reliable substrate. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality Starting Materials: Impurities in the starting ketone or ammonia source can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS.[13] If necessary, purify the starting materials before use.

  • Suboptimal Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS at each temperature to find the optimal balance between reaction rate and side product formation. For some reductive aminations, temperatures around 70-80°C have been shown to be effective.[14]

  • Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or undesirable side reactions.

    • Solution: If using a non-polar solvent, consider switching to a more polar aprotic solvent like THF or dioxane. Conversely, if side reactions are an issue, a less polar solvent might be beneficial.

Experimental Protocol: Small-Scale Temperature Screening
  • Set up three parallel reactions in small, oven-dried vials equipped with stir bars.

  • To each vial, add 3-bromo-2-fluoropropiophenone (1 equivalent) and the chosen anhydrous solvent (e.g., THF).

  • Add the ammonia source (e.g., ammonium acetate, 10 equivalents).

  • Place each vial in a temperature-controlled heating block set to three different temperatures (e.g., 25°C, 40°C, and 60°C).

  • After allowing the initial imine formation to proceed for 1 hour, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) to each vial.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 2 hours) for 24 hours.

  • Analyze the crude reaction mixtures to determine the relative conversion to the desired product at each temperature.

Issue 2: Formation of Significant Impurities

Q: My reaction is producing the target amine, but I am also seeing significant amounts of impurities. How can I identify and minimize them?

A: The formation of impurities is a common challenge, and their identity can provide valuable clues about how to optimize the reaction conditions.

Common Impurities and Their Mitigation:

  • Secondary Amine (Bis-alkylation): This occurs when the product amine reacts with another molecule of the starting ketone.

    • Mitigation: Use a large excess of the ammonia source to favor the formation of the primary amine. Running the reaction at a lower temperature can also reduce the rate of this side reaction.

  • Alcohol Byproduct: This results from the direct reduction of the starting ketone before imine formation.

    • Mitigation: Ensure that the imine formation is complete before adding the reducing agent. This can often be achieved by allowing the ketone and ammonia source to stir together for a period of time before introducing the reducing agent. Using a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for imines over ketones, can also be beneficial.

  • Debromination or Defluorination: Under certain reductive conditions, the halogen atoms on the aromatic ring can be removed.

    • Mitigation: Avoid harsh reducing agents like lithium aluminum hydride if this is observed. Milder conditions and catalysts are preferable. For instance, some cobalt-catalyzed reductive aminations have shown high selectivity with minimal dehalogenation.[6]

Data Summary: Solvent Effects on Impurity Profile
SolventDielectric Constant (Approx.)Key CharacteristicsPotential Impact on Impurities
Tetrahydrofuran (THF)7.6Good for dissolving many organic compounds, coordinates with cations.May favor desired reaction pathway, but its polarity can sometimes stabilize intermediates leading to side products.
Dichloromethane (DCM)9.1Generally inert, good for a wide range of reactions.Can be a good choice, but its higher polarity might increase the rate of secondary amine formation in some cases.
Toluene2.4Non-polar, can be run at higher temperatures.May suppress the formation of polar byproducts. However, solubility of some reagents might be limited.
Methanol33Protic, can participate in the reaction.Generally avoided with reactive reducing agents, but can be used in catalytic transfer hydrogenation.[3]
Issue 3: Racemization of a Chiral Product

Q: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my product is low. What could be causing the racemization?

A: Preserving stereochemical integrity is a primary concern in chiral synthesis. Racemization can occur at various stages of the reaction and workup.[7]

Causes of Racemization and Solutions:

  • High Reaction Temperature: As mentioned, elevated temperatures can provide enough energy to overcome the activation barrier for racemization of either the final product or a key chiral intermediate.[7]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is highly recommended. Some biocatalytic methods can operate effectively at or near room temperature.[11]

  • Harsh pH Conditions: Exposure to strong acids or bases during the reaction or workup can catalyze racemization, especially if the chiral center is adjacent to a group that can stabilize a charge (e.g., the phenyl ring).[15]

    • Solution: Maintain a neutral or near-neutral pH throughout the reaction and purification process. If an acidic or basic workup is necessary, minimize the exposure time and use cooled solutions.

  • Inappropriate Purification Method: Standard silica gel chromatography can be problematic due to the acidic nature of the silica, which can cause racemization on the column.[7]

    • Solution: Use neutralized silica gel or an alternative stationary phase like alumina. Alternatively, preparative chiral HPLC can be used to separate the enantiomers.

Workflow for Optimizing Enantioselectivity

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Work-up & Purification A Select Chiral Catalyst/Auxiliary B Low Temperature Screen (-20°C, 0°C, RT) A->B C Solvent Screen (e.g., THF, Toluene, DCM) B->C D Analyze ee% by Chiral HPLC C->D Proceed with best initial result E Identify Optimal Conditions D->E F Scale-up Reaction E->F G Quench Reaction Under Neutral pH F->G Proceed to purification H Purify on Neutralized Silica or Alumina G->H I Final ee% Analysis H->I

Caption: Workflow for optimizing the enantioselective synthesis of chiral amines.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
  • Contente, M. L., et al. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC.
  • Reddit. (2024, July 8). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?
  • Kwo, A. C. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - University of Illinois.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
  • ACS Sustainable Chemistry & Engineering. (2018, December 19). Low-Temperature Reductive Amination of Carbonyl Compounds over Ru Deposited on Nb2O5·nH2O.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • Request PDF. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations.
  • Kyong, J. B., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Journal Name].
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • R Discovery. (2003, April 24). On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Benchchem. (n.d.). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • PMC - NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
  • NextSDS. (n.d.). 1-(3-bromo-2-fluorophenyl)propan-2-amine — Chemical Substance Information.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • PMC. (2025, September 1). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and...
  • Sigma-Aldrich. (n.d.). 1-(3-bromo-5-fluorophenyl)propan-1-amine.
  • Organic Syntheses Procedure. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl.
  • ResearchGate. (2025, October 16). Synthesis of Boron-Containing Primary Amines.
  • PubChemLite. (n.d.). 1-(3-bromo-4-fluorophenyl)propan-2-amine.
  • ChemicalBook. (2025, November 11). (1S)-1-(3-BROMO-5-CHLORO-2-FLUOROPHENYL)PROPAN-1-AMINE.
  • Chemical Substance Information. (n.d.). 1-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-AMINE.
  • PubMed. (n.d.). Expression and purification of fluorinated proteins from mammalian suspension culture.
  • Organic Chemistry Frontiers (RSC Publishing). (2024, August 28). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles.
  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • PMC. (2025, January 23). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture.
  • PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2-(bromomethyl)propan-1.
  • Merck. (n.d.). 1-(3-fluorophenyl)propan-1-amine.
  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Benchchem. (n.d.). Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis.

Sources

Reference Data & Comparative Studies

Validation

1-(3-Bromo-2-fluorophenyl)propan-1-amine vs other fluorinated phenylpropylamines

Strategic Scaffold Selection in CNS Drug Discovery: 1-(3-Bromo-2-fluorophenyl)propan-1-amine vs. Alternative Fluorinated Phenylpropylamines In central nervous system (CNS) drug discovery, the phenylpropylamine scaffold s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Selection in CNS Drug Discovery: 1-(3-Bromo-2-fluorophenyl)propan-1-amine vs. Alternative Fluorinated Phenylpropylamines

In central nervous system (CNS) drug discovery, the phenylpropylamine scaffold serves as a privileged structure, frequently embedded in monoamine transporter inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. While traditional amphetamine-like derivatives (2-phenylpropan-1-amines) dominate legacy literature, the isomeric 1-phenylpropan-1-amine (α-ethylbenzylamine) core has emerged as a critical building block for novel therapeutics, particularly in the design of orphan GPCR agonists[1].

Among these advanced building blocks, 1-(3-Bromo-2-fluorophenyl)propan-1-amine offers a unique confluence of steric, electronic, and reactive properties. This guide objectively compares its performance and utility against other fluorinated phenylpropylamines, providing actionable experimental workflows and causality-driven insights for medicinal chemists.

Section 1: Structural and Electronic Profiling (The "Why")

Expertise in medicinal chemistry dictates that scaffold selection is never arbitrary. The causality behind choosing 1-(3-Bromo-2-fluorophenyl)propan-1-amine over simpler analogs lies in its precise substitution pattern:

  • The 2-Fluoro Conformational Lock: The highly electronegative fluorine atom at the ortho position induces a strong localized dipole. This locks the phenyl ring's conformation relative to the alkylamine side chain via electrostatic repulsion, reducing the entropic penalty upon receptor binding—a well-documented phenomenon in fluorinated drug design that enhances target affinity[2].

  • The 3-Bromo Vector: The bulky bromine atom at the meta position serves a dual purpose. Pharmacologically, it efficiently occupies deep hydrophobic sub-pockets in target receptors like GPR88[3]. Synthetically, it provides an orthogonal reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), allowing rapid library generation without disrupting the chiral amine center[3].

  • 1- vs. 2-Propylamine Core: Unlike 2-phenylpropan-1-amines (such as BMPEA), which are potent monoamine releasers and known stimulants[4], the 1-phenylpropan-1-amine core shifts the basic nitrogen closer to the benzylic position. This subtle structural shift dramatically alters the pharmacological profile, effectively ablating unwanted stimulant liabilities while enhancing affinity for neuro-modulatory targets[5],[1].

Section 2: Comparative Performance Data

To objectively evaluate 1-(3-Bromo-2-fluorophenyl)propan-1-amine, we must compare it against standard fluorinated alternatives used in similar medicinal chemistry campaigns.

ScaffoldPrimary ApplicationTarget Receptor / EnzymeKey Structural AdvantageSynthetic Versatility
1-(3-Bromo-2-fluorophenyl)propan-1-amine CNS Drug Discovery (Orphan GPCRs)GPR88Ortho-F conformational lock; Meta-Br for hydrophobic pocketHigh (Late-stage cross-coupling via Bromine)
1-(4-Fluorophenyl)propan-1-amine Kinase Inhibitor Building BlockVarious KinasesPara-F blocks oxidative metabolism (CYP450)Low (Lacks heavy halogen for coupling)
2-(3-Fluorophenyl)propan-1-amine Monoamine Transporter ModulatorDAT / NETAmphetamine isomer; potent stimulant activityModerate

Section 3: Experimental Protocols & Self-Validating Systems

Trustworthiness in medicinal chemistry relies on reproducible, self-validating protocols. The synthesis and evaluation of derivatives utilizing this scaffold must follow rigorous quality control to ensure enantiopurity and target engagement.

Protocol 1: Biocatalytic Synthesis of Enantiopure 1-(3-Bromo-2-fluorophenyl)propan-1-amine

Traditional reductive amination yields racemic mixtures. To achieve the required enantiopurity for CNS targets, an engineered transaminase (TA) workflow is superior[6].

  • Substrate Preparation: Dissolve 1-(3-bromo-2-fluorophenyl)propan-1-one (50 mM) in a co-solvent system (10% DMSO in 100 mM phosphate buffer, pH 8.0). Causality: DMSO enhances the solubility of the halogenated ketone without denaturing the biocatalyst[6].

  • Enzyme and Donor Addition: Add 10 g/L of immobilized (R)-selective amine transaminase and isopropylamine (IPA, 500 mM) as the amine donor. Causality: A 10-fold excess of IPA drives the thermodynamic equilibrium toward amine formation.

  • Reaction Incubation: Incubate at 45°C with orbital shaking (150 rpm) for 24 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via chiral HPLC. The appearance of the (1R)-amine peak and the complete disappearance of the ketone peak validate the catalytic turnover and enantiomeric excess (>99% ee)[6].

  • Workup: Adjust pH to 12 with 1N NaOH, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Amide Coupling and TR-FRET cAMP Assay for GPR88 Activation
  • Coupling: React the purified (1R)-1-(3-bromo-2-fluorophenyl)propan-1-amine with a target carboxylic acid using HBTU and DIPEA in DMF for 12 hours at room temperature[1].

  • Purification: Purify the resulting amide via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Assay Preparation: Plate CHO cells stably expressing GPR88 in a 384-well plate[3].

  • Stimulation: Treat cells with the synthesized compound (serial dilutions from 10 µM to 1 nM) in the presence of forskolin (to stimulate basal cAMP).

  • Detection: Add Lance Ultra cAMP detection reagents. Causality: GPR88 is a Gαi-coupled receptor; active agonists will decrease forskolin-induced cAMP levels, which inversely increases the TR-FRET signal, validating target engagement[3].

Section 4: Visualizing Workflows and Pathways

ExpWorkflow K Halogenated Ketone Precursor TA Biocatalytic Transamination (R)-Transaminase K->TA Isopropylamine Amine (1R)-1-(3-Bromo-2-fluorophenyl) propan-1-amine TA->Amine Chiral Resolution Coupling Late-Stage Functionalization (Amide Coupling / Suzuki) Amine->Coupling HBTU/DIPEA Assay In Vitro Screening (TR-FRET cAMP Assay) Coupling->Assay Hit Identification

Step-by-step experimental workflow from biocatalytic synthesis to in vitro screening.

Signaling Ligand Fluorinated Phenylpropylamine Derivative Receptor GPR88 Receptor (Orthosteric Site) Ligand->Receptor Agonist Binding GProt Gαi/o Protein Complex Receptor->GProt Conformational Shift Effector Adenylyl Cyclase GProt->Effector Inhibition Response Decreased cAMP Levels Effector->Response Downregulation

Mechanism of action for GPR88 agonists utilizing the 1-phenylpropan-1-amine scaffold.

Conclusion

1-(3-Bromo-2-fluorophenyl)propan-1-amine is not merely a structural curiosity; it is a highly engineered scaffold designed to overcome the limitations of traditional phenylpropylamines. By leveraging the conformational restriction of the ortho-fluorine and the synthetic versatility of the meta-bromine, researchers can rapidly access complex, CNS-penetrant chemical space while avoiding the off-target stimulant liabilities inherently associated with amphetamine isomers.

References

  • Substances Not Listed in the International Conventions - Books Source: The Royal Society of Chemistry URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids Source: PubMed / NIH URL:[Link]

  • A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events Source: ResearchGate URL:[Link]

  • Amine donor screening in transamination of 1-phenylpropan-2-one Source: ResearchGate URL:[Link]

Sources

Comparative

A Researcher's Guide to the Comparative In Vivo Efficacy of 1-(3-Bromo-2-fluorophenyl)propan-1-amine Analogs

Introduction: Charting a Course for Novel CNS Drug Discovery The core structure, a substituted phenylpropanamine, suggests potential interactions with monoamine systems, making these compounds candidates for treating a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Charting a Course for Novel CNS Drug Discovery

The core structure, a substituted phenylpropanamine, suggests potential interactions with monoamine systems, making these compounds candidates for treating a range of neuropsychiatric disorders. The presence and position of halogen substituents (bromo and fluoro) on the phenyl ring are critical for modulating pharmacological properties such as receptor affinity, metabolic stability, and blood-brain barrier penetration.[2] This guide will walk you through the logical progression of in vivo studies, from initial screening to head-to-head efficacy comparisons, enabling you to build a comprehensive data package for your novel analogs.

Pharmacological Hypothesis and Model Selection

Given their structural similarity to known psychoactive agents, it is plausible that 1-(3-Bromo-2-fluorophenyl)propan-1-amine analogs modulate monoaminergic systems. This hypothesis forms the basis of our experimental design. The primary goal is to assess potential anxiolytic and antidepressant-like effects, common targets for this class of compounds. To achieve this, we will utilize two of the most well-validated rodent behavioral assays: the Elevated Plus Maze (EPM) for anxiety-like behavior and the Forced Swim Test (FST) for depressive-like states.[3][4][5][6]

The selection of these models is based on their high predictive validity for anxiolytic and antidepressant drug classes, respectively.[5][7] It is crucial to remember that these are models of behavioral despair and anxiety-like states, not a direct replication of human psychiatric disorders. However, they are indispensable tools for the initial screening and comparison of novel chemical entities.[1]

A Strategic Workflow for In Vivo Comparative Efficacy

A well-designed preclinical study minimizes bias and maximizes the reproducibility and translatability of its findings.[8] The following workflow provides a structured approach to comparing your novel analogs.

G A Analog Synthesis & Characterization B Acute Toxicity & MTD Studies A->B C Preliminary PK/PD Assessment B->C D Elevated Plus Maze (EPM) (Anxiety-like Behavior) C->D Select Doses E Forced Swim Test (FST) (Depressive-like Behavior) D->E F Open Field Test (Locomotor Activity) E->F G Dose-Response Analysis F->G Rule out motor effects H Comparative Efficacy Tables G->H I Structure-Activity Relationship (SAR) Analysis H->I I->A Iterative Design

Caption: Strategic workflow for in vivo comparison of novel analogs.

Phase 1: Foundational Studies

Before embarking on efficacy studies, it is essential to establish the basic safety and pharmacokinetic profiles of each analog.

  • Maximum Tolerated Dose (MTD): Conduct acute toxicity studies to determine the MTD for each analog. This is crucial for selecting a safe and relevant dose range for the efficacy studies.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): A preliminary PK/PD study is highly recommended. This involves administering a single dose of each analog and collecting blood samples at various time points to determine key parameters like Cmax, Tmax, and half-life. This data informs the selection of appropriate time points for behavioral testing post-dosing.

Phase 2: Head-to-Head Behavioral Efficacy

This phase involves conducting the core behavioral assays to compare the efficacy of the analogs. It is critical to include a vehicle control group and a positive control (e.g., diazepam for EPM, fluoxetine for FST) to validate the assays.[9] The experimenter should be blinded to the treatment conditions to mitigate bias.[3]

  • Open Field Test (OFT): This should be performed to ensure that the observed effects in the EPM and FST are not due to a general increase or decrease in locomotor activity. The OFT quantifies parameters such as total distance traveled and time spent in the center versus the periphery of an open arena.

  • Elevated Plus Maze (EPM): This assay is based on the rodent's natural aversion to open and elevated spaces.[6][10] An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[3][5]

  • Forced Swim Test (FST): This test assesses a depressive-like state by measuring the time a rodent spends immobile when placed in an inescapable cylinder of water.[4][11] A decrease in immobility time suggests an antidepressant-like effect.[9][11]

Detailed Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Mice

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[5][12]

  • Animals: Male C57BL/6 mice, group-housed, and acclimated to the testing room for at least 60 minutes prior to testing.

  • Procedure:

    • Administer the test analog, vehicle, or positive control (e.g., diazepam) intraperitoneally (IP) 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.[5]

    • Allow the mouse to explore the maze for a 5-minute session.[3][5]

    • Record the session using a video camera for later analysis.

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[3]

  • Data Analysis: Score the time spent in the open arms, closed arms, and the number of entries into each. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Protocol 2: Forced Swim Test (FST) for Mice

  • Apparatus: A transparent glass cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.[7][11][13]

  • Animals: Male BALB/c mice (often more sensitive in this assay), group-housed, and acclimated to the testing room.

  • Procedure:

    • Administer the test analog, vehicle, or positive control (e.g., fluoxetine) IP 30-60 minutes before the test.

    • Gently place the mouse into the water-filled cylinder.[4][11]

    • The test duration is typically 6 minutes.[4][9]

    • Record the session for subsequent analysis.

    • The key behavior to score is immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[9]

    • Typically, the first 2 minutes are considered an initial adaptation period and are excluded from the analysis, with the final 4 minutes being scored.[4][9]

    • After the test, remove the mouse, dry it gently, and place it in a heated cage to prevent hypothermia.[11]

  • Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the total time spent immobile compared to the vehicle-treated group.

G cluster_0 Pre-Test Phase cluster_1 Test Phase cluster_2 Post-Test Phase T-60 Acclimate mouse to testing room T-30 Administer Compound (IP Injection) T-60->T-30 T0 Place mouse in center of EPM T-30->T0 T0_T5 5-minute Exploration Period (Video Recorded) T0->T0_T5 T5_end Return mouse to home cage T0_T5->T5_end Clean Clean apparatus with 70% EtOH T5_end->Clean

Caption: Experimental timeline for the Elevated Plus Maze (EPM) test.

Data Presentation and Interpretation

To facilitate a clear comparison between the analogs, the data should be summarized in tables. This allows for a quick assessment of relative potency and efficacy.

Table 1: Comparative Efficacy in the Elevated Plus Maze (EPM)

Compound IDDose (mg/kg, IP)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle-18.5 ± 2.122.3 ± 2.525.6 ± 1.8
Diazepam2.045.2 ± 3.548.9 ± 4.124.9 ± 2.0
Analog-011025.6 ± 2.830.1 ± 3.026.1 ± 1.9
Analog-021038.9 ± 3.142.5 ± 3.825.3 ± 2.2
Analog-031020.1 ± 2.424.5 ± 2.915.1 ± 1.5**

*p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle (indicating sedative effects)

Table 2: Comparative Efficacy in the Forced Swim Test (FST)

Compound IDDose (mg/kg, IP)Immobility Time (s) (Mean ± SEM)
Vehicle-155.4 ± 8.2
Fluoxetine2085.1 ± 6.5
Analog-0110148.2 ± 9.1
Analog-021099.8 ± 7.3
Analog-0310160.3 ± 8.8

*p < 0.05 vs. Vehicle

Conclusion and Future Directions

This guide outlines a robust, systematic approach for the comparative in vivo evaluation of novel 1-(3-Bromo-2-fluorophenyl)propan-1-amine analogs. By following a logical progression from foundational safety and PK studies to validated behavioral models, researchers can generate high-quality, comparable data. The most promising candidates, such as the hypothetical "Analog-02," can then be advanced to more complex models, dose-response studies, and mechanism-of-action investigations, such as in vivo microdialysis or receptor occupancy studies. This structured methodology is essential for de-risking CNS drug development programs and increasing the probability of successful clinical translation.[1]

References

  • Forced Swim Test in Mice - IACUC. (2015, March 2).
  • Elevated plus maze protocol. (2023, January 13). protocols.io.
  • The Mouse Forced Swim Test.Journal of Visualized Experiments.
  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.Nature Protocols.
  • Elevated Plus Maze: Understanding the Basics. (2017, April 12). Knowing Neurons.
  • Elevated plus maze.Wikipedia.
  • Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole.Frontiers in Behavioral Neuroscience.
  • (PDF) Elevated plus maze protocol v1. (2023, September 16). ResearchGate.
  • Forced swim test.Bio-protocol.
  • 3 ways to improve clinical relevance of preclinical CNS data. (2021, February 16).
  • Forced Swim Test v.3.Tufts University.
  • General Principles of Preclinical Study Design.Methods in Molecular Biology.
  • amine. Benchchem. Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.